

Application Notes: Total Synthesis of Nigellidine and Its Analogues

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Compound of Interest

Compound Name: Nigellidine

Cat. No.: B12853491

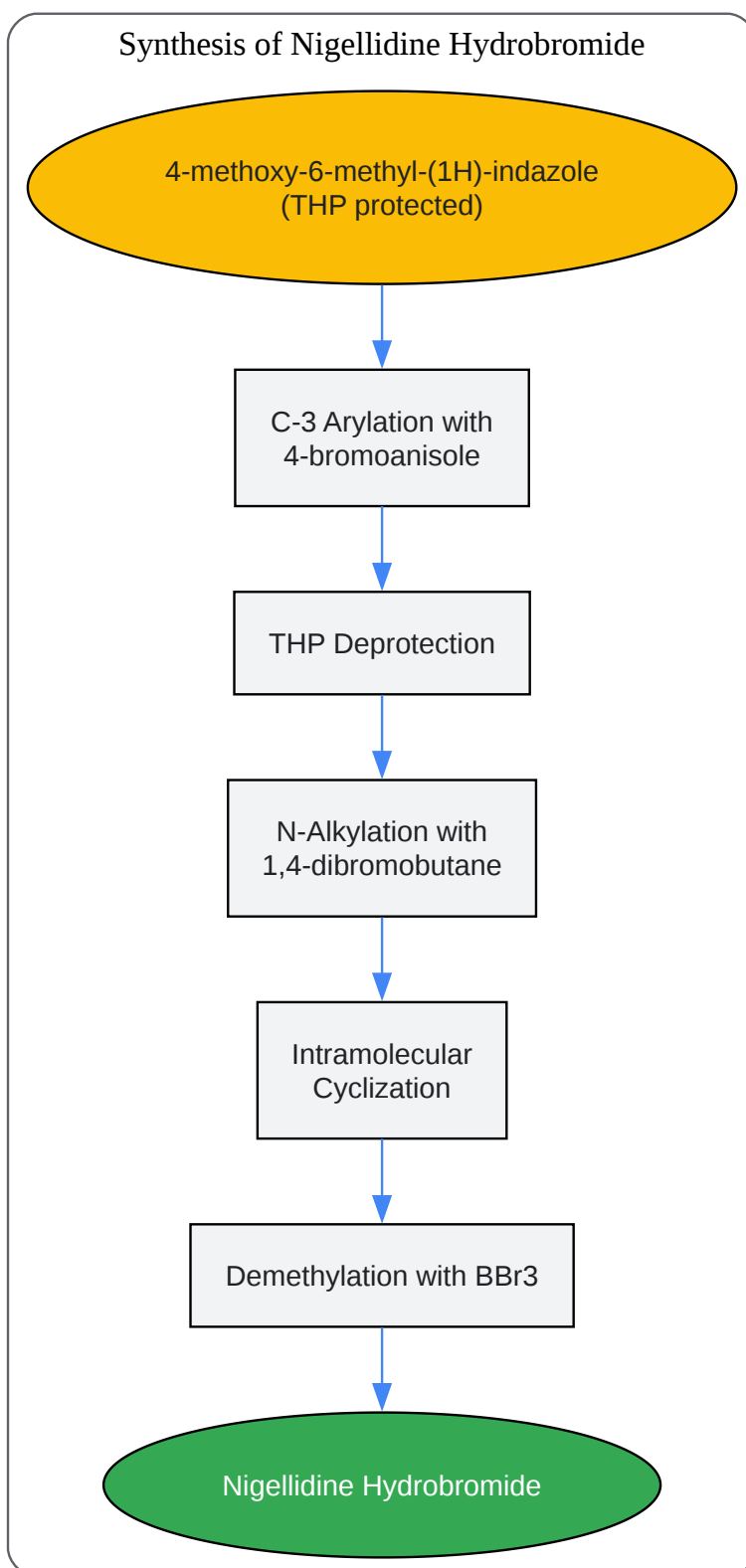
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These application notes provide a comprehensive overview and detailed protocols for the total synthesis of **Nigellidine**, an indazole alkaloid first isolated from the seeds of *Nigella sativa*, and its structurally related analogues, Nigelladine A and Nigellicine.[1][2] The indazole structural motif is a privileged scaffold in medicinal chemistry and agrochemicals, lending significant interest to the development of robust synthetic routes.[3][4] The methodologies outlined below are intended for researchers, scientists, and professionals in drug development, offering a guide to the chemical synthesis of these bioactive compounds. **Nigellidine** and its analogues have been investigated for a range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[5][6][7]

Total Synthesis of Nigellidine Hydrobromide

The first total synthesis of **Nigellidine** was achieved via a strategy centered on a palladium-catalyzed C-3 arylation of an indazole core.[3][8] This approach provides the natural product as its hydrobromide salt in an overall yield of 18%.[8]

Logical Workflow for Nigellidine Synthesis



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Caption: Overall workflow for the total synthesis of **Nigellidine** Hydrobromide.

Quantitative Data Summary

Step	Key Transformation	Reagents/Conditions	Product	Yield	Reference
1	C-3 Arylation	Pd(OAc) ₂ , 1,10-Phenanthroline, K ₂ CO ₃ , 4-bromoanisole, Toluene	C-3 Arylated Indazole (Adduct 14)	54%	[8]
2	Deprotection	p-Toluenesulfonic acid, Methanol	Deprotected Indazole (15)	-	[8]
3	N-Alkylation	NaH, 1,4-dibromobutane, DMF	N-Alkylated Intermediate (16)	-	[8]
4	Cyclization	Heat	Cyclized Precursor (17)	-	[8]
5	Demethylation	BBr ₃ , Dichloromethane	Nigellidine Hydrobromide (3)	-	[8]
Overall	Total Synthesis	-	Nigellidine Hydrobromide (3)	18%	[8]

Experimental Protocol: Key Steps

Step 1: Pd(II)-Catalyzed C-3 Arylation of (1H) Indazole[3][8]

- To a solution of the THP-protected 4-methoxy-6-methyl-(1H)-indazole in toluene, add 4-bromoanisole.

- Add potassium carbonate (K_2CO_3) as the base.
- Add the catalyst system, consisting of Palladium(II) acetate ($Pd(OAc)_2$) and 1,10-Phenanthroline (Phen).
- Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to afford the C-3 arylated adduct (14) in 54% isolated yield.[8]

Step 5: Demethylation to Afford **Nigellidine** Hydrobromide[8]

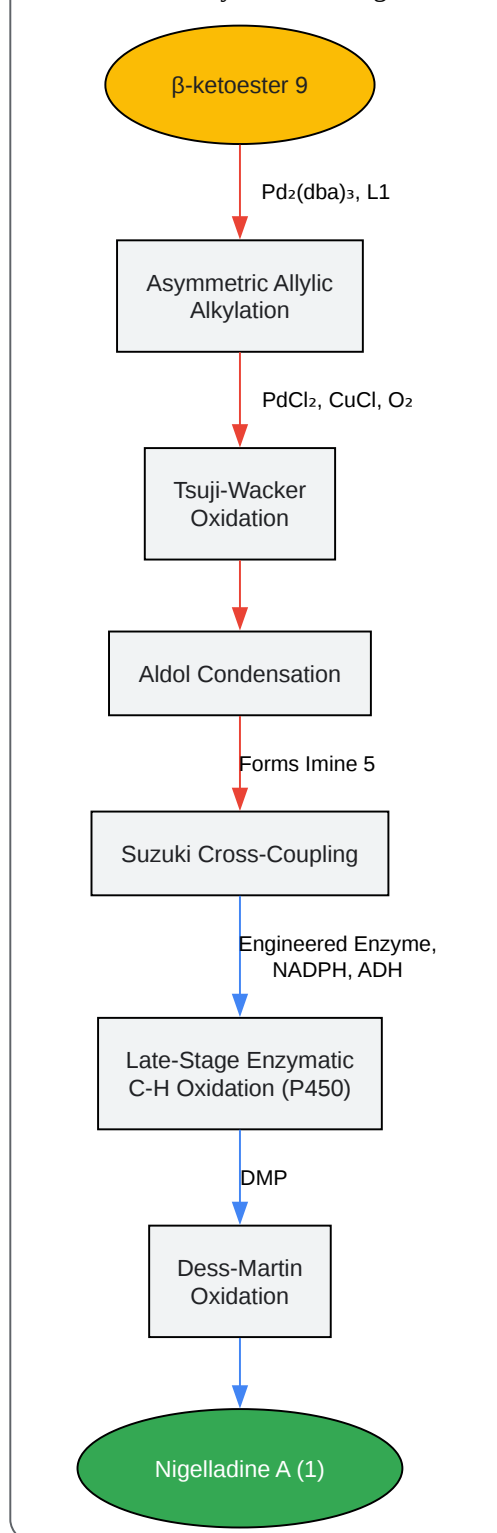
- Dissolve the cyclized precursor (17) in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of boron tribromide (BBr_3) in DCM dropwise.
- Allow the reaction to warm to room temperature and stir until complete conversion is observed.
- Carefully quench the reaction by the slow addition of methanol at 0 °C.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the residue by recrystallization or chromatography to obtain **Nigellidine** (3) as its hydrobromide salt.

Enantioselective Total Synthesis of Nigelladine A

The first enantioselective total synthesis of the norditerpenoid alkaloid Nigelladine A was accomplished in 12 steps.^[9] A key feature of this synthesis is the late-stage, site-selective C-H oxidation of an advanced intermediate using an engineered cytochrome P450 enzyme, a transformation that failed with traditional chemical methods.^[9]

Experimental Workflow for Nigelladine A Synthesis

Enantioselective Synthesis of Nigelladine A

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Caption: Key transformations in the enantioselective total synthesis of Nigelladine A.

Quantitative Data Summary

Step	Key Transformation	Reagents /Conditions	Product	Yield	Enantiomeric Excess (ee)	Reference
1	Asymmetric Allylic Alkylation	Pd ₂ (dba) ₃ , (CF ₃) ₃ -t-Bu-PHOX (L1), Hexanes-Toluene (2:1)	Enone 8	96%	87%	[9]
2-3	Tsuji-Wacker Oxidation & Aldol Condensation	PdCl ₂ , CuCl, O ₂ ; then base	Dienone 12	76% (2 steps)	-	[9]
4-6	C-H Oxidation & Final Oxidation	Engineered P450, ADH, NADPH, iPrOH; then Dess-Martin Periodinane (DMP)	Nigelladine A (1)	21% (2 steps)	-	[9]
Overall	Total Synthesis	-	Nigelladine A (1)	5%	-	[9]

Experimental Protocol: Key Steps

Step 1: Asymmetric Allylic Alkylation[9]

- In a flame-dried flask under an inert atmosphere, dissolve the β -ketoester (9) in a 2:1 mixture of hexanes and toluene.
- Add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$), and the chiral ligand, $(\text{CF}_3)_3\text{-t-Bu-PHOX}$ (L1).
- Stir the mixture at the optimal temperature until the reaction is complete.
- Concentrate the reaction mixture and purify the residue by flash column chromatography to yield the desired enone (8) with 96% yield and 87% ee.^[9]

Step 5-6: Enzymatic C-H Oxidation and Final Oxidation^[9]

- Prepare a buffer solution (e.g., potassium phosphate, KPi).
- To the buffer, add the advanced imine intermediate (5), an alcohol dehydrogenase (ADH) for cofactor regeneration, isopropanol (iPrOH) as the terminal reductant, and a catalytic amount of NADPH.
- Initiate the reaction by adding the engineered P450 enzyme.
- Stir the biphasic mixture vigorously at room temperature for the required duration (e.g., 12-24 hours).
- Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
- Concentrate the combined organic layers. The crude product contains the hydroxylated intermediate.
- Dissolve the crude residue in anhydrous DCM and add Dess-Martin periodinane (DMP).
- Stir at room temperature until the oxidation is complete.
- Quench the reaction, wash, dry, and concentrate the solution.
- Purify the final product by chromatography to afford Nigelladine A (1). The yield for these two steps is 21%.^[9]

Total Synthesis of Nigellicine

Two total syntheses of Nigellicine have been reported.[8] One key strategy involves the construction of an isatin intermediate, which is then converted to the indazole core, followed by alkylation and cyclization to form the final pyridazino[1,2-a]indazole ring system.[8][10]

Quantitative Data Summary

Step	Key Transformation	Starting Material	Product	Overall Yield	Reference
1	Multi-step sequence	2-chloro-5-methylphenol (17)	Isatin (21)	-	[8]
2	Ketal protection	Isatin (21)	Dimethyl acetal (22)	-	[8]
3	N-amination & Rearrangement	Acetal (22)	Indazole carboxylic acid ester (23)	-	[8]
4	Alkylation & Cyclization	Ester (23)	4-methoxy derivative of nigellicine	-	[8]
5	Deprotection	PBr ₃	Nigellicine (4)	-	[8]
Overall	Total Synthesis	2-chloro-5-methylphenol (17)	Nigellicine (4)	18%	[8]

Experimental Protocol: Conceptual Outline

- Isatin Formation: Commercially available 2-chloro-5-methylphenol is converted through a multi-step sequence involving protection, ortho-lithiation, and acylation with diethyloxalate, followed by acid-catalyzed cyclization to yield the isatin intermediate (21).[8][10]

- Indazole Core Synthesis: The keto group of the isatin is protected as a dimethyl acetal. This allows for direct amination at the nitrogen, which, upon treatment with aqueous acid, rearranges to form an indazole carboxylic acid. Subsequent esterification provides the key indazole ester (23).[8]
- Final Ring Formation and Deprotection: The indazole ester undergoes N-alkylation with 1,4-dibromobutane, followed by intramolecular cyclization to construct the pyridazino[1,2-a]indazole skeleton. A final deprotection step, removing a methyl ether with a reagent like phosphorus tribromide (PBr_3), furnishes Nigellidine.[8]

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